2-Methyl-6-(propylamino)nicotinonitrile
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Overview
Description
2-Methyl-6-(propylamino)nicotinonitrile is a chemical compound with the molecular formula C10H13N3 It belongs to the class of nicotinonitriles, which are derivatives of nicotinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(propylamino)nicotinonitrile typically involves the reaction of 2-methyl-6-chloronicotinonitrile with propylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the substitution of the chlorine atom with the propylamino group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(propylamino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nicotinonitrile derivatives.
Scientific Research Applications
2-Methyl-6-(propylamino)nicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known drugs.
Industry: Used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(propylamino)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The nitrile group plays a crucial role in enhancing binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-(methylamino)nicotinonitrile
- 2-Methyl-6-(ethylamino)nicotinonitrile
- 2-Methyl-6-(butylamino)nicotinonitrile
Uniqueness
2-Methyl-6-(propylamino)nicotinonitrile is unique due to its specific propylamino substitution, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C10H13N3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-methyl-6-(propylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H13N3/c1-3-6-12-10-5-4-9(7-11)8(2)13-10/h4-5H,3,6H2,1-2H3,(H,12,13) |
InChI Key |
LYBKJTRBINKCEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=C(C=C1)C#N)C |
Origin of Product |
United States |
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